molecular formula C12H19ClN2 B13027095 2-(Piperidin-4-ylmethyl)aniline hydrochloride

2-(Piperidin-4-ylmethyl)aniline hydrochloride

Cat. No.: B13027095
M. Wt: 226.74 g/mol
InChI Key: GEZPNQMILQIYNR-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylmethyl)aniline hydrochloride is a substituted aniline derivative featuring a piperidine ring connected via a methylene bridge to the aromatic amine. Its molecular formula is C₁₂H₁₈ClN₂, with a molecular weight of 225.74 g/mol. This compound is widely utilized in pharmaceutical research as a key intermediate for synthesizing bioactive molecules, particularly those targeting neurological and cardiovascular receptors due to the piperidine moiety’s affinity for such systems .

The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reaction conditions. Its synthesis typically involves reductive amination or nucleophilic substitution reactions, followed by purification via HPLC or column chromatography .

Properties

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

2-(piperidin-4-ylmethyl)aniline;hydrochloride

InChI

InChI=1S/C12H18N2.ClH/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9,13H2;1H

InChI Key

GEZPNQMILQIYNR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2N.Cl

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Nitrobenzene and Piperidine Derivatives

A representative and well-documented synthetic route involves the following key steps:

Step Reaction Description Reagents/Conditions Outcome/Product
1 Nucleophilic aromatic substitution of 1-chloro-5-fluoro-2-methyl-4-nitrobenzene with isopropanol in alkaline medium 1-chloro-5-fluoro-2-methyl-4-nitrobenzene, isopropanol, alkaline system (base) Intermediate compound a1 (isopropoxy-substituted nitrobenzene derivative)
2 Coupling of compound a1 with N-Boc-4-piperidinylcarboxylic acid methyl ester using lithium hexamethyldisilazide (LiHMDS) as base Compound a1, N-Boc-4-piperidinic acid methyl ester, LiHMDS, solvent (e.g., THF) Compound a2 (protected piperidine linked intermediate)
3 Hydrolysis of compound a2 in alkaline conditions Alkali agent (e.g., NaOH) Compound a3 (deprotected carboxylate intermediate)
4 Acidic treatment to remove Boc protecting group and decarboxylation Acidic agent (e.g., HCl) Compound a4 (free amine intermediate)
5 Reduction of nitro group to amine followed by addition of hydrochloric acid Reducing agent (e.g., iron powder, SnCl2, or catalytic hydrogenation alternatives), HCl Final product: 2-(Piperidin-4-ylmethyl)aniline hydrochloride salt

This synthetic scheme avoids the use of expensive or hazardous catalysts such as palladium acetate or pressurized hydrogen gas, enhancing safety and scalability. The overall yield can reach approximately 60%, with purity up to 99.9%, making it suitable for industrial-scale production.

Key Reaction Insights and Optimization

  • Alkaline Nucleophilic Substitution: The initial substitution reaction proceeds under mild alkaline conditions without pressurization, which reduces risk and simplifies scale-up.

  • Use of LiHMDS: Lithium hexamethyldisilazide is critical for deprotonation at the piperidine C-4 position, facilitating nucleophilic attack and coupling with the aromatic intermediate.

  • Two-Step Consecutive Reactions: Steps 2 and 3 can be combined into a two-step continuous process, minimizing intermediate isolation and post-processing time, thereby improving production efficiency.

  • Reduction Step: The reduction of the nitro group to aniline is achieved using conventional reducing agents without pressurized hydrogen, avoiding explosive hazards.

Alternative Synthetic Routes and Considerations

While the above method is the most detailed and industrially relevant, other approaches include:

  • Direct Reduction of Nitro Precursors: Starting from nitro-substituted aniline derivatives, reduction with sodium borohydride or zinc chloride can yield the amine, followed by piperidine ring attachment via substitution or reductive amination.

  • Catalytic Hydrogenation: Although common for piperidine synthesis (e.g., hydrogenation of pyridine with nickel catalyst), this method is less favored here due to safety concerns and the need for specialized equipment.

  • Cyclization Approaches: Some methods involve the synthesis of 4-piperidones followed by amination and ring closure, but these are more complex and less direct for this specific compound.

Data Summary Table of Preparation Method Parameters

Parameter Description Details/Values Notes
Starting Material Aromatic nitro compound 1-chloro-5-fluoro-2-methyl-4-nitrobenzene Commercially available, low cost
Base for substitution Alkaline system NaOH or KOH aqueous or organic base Mild conditions, no pressurization
Coupling agent/base LiHMDS Strong non-nucleophilic base Facilitates C-4 deprotonation on piperidine ester
Protecting Group Boc (tert-butyloxycarbonyl) Used on piperidine nitrogen Removed under acidic conditions
Reduction Agent Conventional reducing agents Fe powder, SnCl2, or alternatives Avoids pressurized hydrogen
Yield Overall isolated yield ~60% High yield for multi-step synthesis
Purity Final product purity Up to 99.9% (HPLC) Suitable for pharmaceutical use
Safety Reaction conditions Ambient pressure, no hazardous catalysts Suitable for scale-up

Research Findings and Industrial Relevance

  • The described method provides a cost-effective, safe, and scalable route to 2-(Piperidin-4-ylmethyl)aniline hydrochloride.

  • Avoidance of precious metal catalysts and pressurized hydrogen reduces production costs and environmental impact.

  • The process has been patented (CN118146138B) and validated with high purity and yield, indicating robustness for pharmaceutical intermediate manufacturing.

  • Continuous or semi-continuous processing of steps 2 and 3 enhances throughput and reduces operational complexity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary or secondary amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the aniline moiety.

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Development

The compound is being explored for its role in drug development, particularly in the synthesis of biologically active molecules. Its structural features allow it to act as a building block for more complex pharmaceutical agents. Researchers have noted that modifications to the piperidinylmethyl group can significantly influence the compound's pharmacological profile, including its binding affinity to various biological targets.

1.2. Mechanism of Action Studies

Studies indicate that compounds similar to 2-(Piperidin-4-ylmethyl)aniline hydrochloride exhibit unique mechanisms of action based on their structural characteristics. This compound can be utilized to investigate biochemical pathways and interactions within biological systems, aiding in the development of new therapeutic strategies.

Agrochemistry

2.1. Pesticide Development

The compound's chemical properties make it a candidate for developing agrochemicals, including pesticides and herbicides. Its ability to interact with biological systems can be harnessed to create effective agents for pest control, contributing to advancements in agricultural practices.

Materials Science

3.1. Specialty Chemicals

In materials science, 2-(Piperidin-4-ylmethyl)aniline hydrochloride serves as an intermediate in synthesizing specialty chemicals and materials. Its unique properties allow it to be used in creating polymers and other advanced materials that require specific chemical functionalities.

Synthesis Techniques

The synthesis of 2-(Piperidin-4-ylmethyl)aniline hydrochloride can be achieved through various methods:

  • Direct Alkylation : Involves reacting piperidine with benzyl halides to form N-benzylpiperidine, followed by subsequent transformations to introduce the anilinic moiety.
  • Multi-step Synthesis : This method may include alkylation steps prior to forming the final anilinic derivative, requiring careful control of reaction conditions such as temperature and solvent choice.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(Piperidin-4-ylmethyl)aniline hydrochloride with five analogs, highlighting structural variations, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications
2-(Piperidin-4-ylmethyl)aniline hydrochloride C₁₂H₁₈ClN₂ 225.74 Piperidinylmethyl at 2-position Soluble in polar solvents Pharmaceutical intermediate
4-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride C₁₂H₁₆ClFN₃O₂ 300.73 Fluoro, nitro, piperidinylmethyl Moderate in DMSO Anticancer/antimicrobial research
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride C₁₆H₂₆Cl₂N₂O 333.30 Isopropoxy, methyl, piperidinyl High in water CNS drug development
4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride C₁₄H₂₀ClN₃ 265.78 Benzonitrile, methyl-piperidinylamino Soluble in methanol Kinase inhibitor intermediates
4-(Methylsulfonyl)aniline hydrochloride C₇H₁₀ClNO₂S 207.67 Methylsulfonyl at 4-position High in DMF Sulfonamide drug synthesis
2-(Piperidin-4-yl)aniline dihydrochloride C₁₁H₁₇Cl₂N₂ 247.17 Piperidinyl at 2-position (no methyl bridge) Moderate in ethanol Dopamine receptor ligands

Key Observations :

  • Electronic Effects : The methylsulfonyl group in 4-(Methylsulfonyl)aniline hydrochloride is strongly electron-withdrawing, reducing basicity compared to the electron-rich piperidinylmethyl group in the target compound.
  • Lipophilicity : The isopropoxy and methyl groups in the dihydrochloride analog increase lipophilicity, enhancing blood-brain barrier penetration for CNS applications.
  • Synthesis Complexity : Nitro-substituted analogs (e.g., 4-Fluoro-2-nitro derivative ) require additional reduction steps, increasing synthetic challenges compared to the parent compound.

Biological Activity

2-(Piperidin-4-ylmethyl)aniline hydrochloride, with the molecular formula C₁₂H₁₉ClN₂·HCl, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₉ClN₂·HCl
  • Molecular Weight : 246.75 g/mol
  • Structure : The compound features a piperidinylmethyl group attached to an aniline structure, enhancing its solubility and bioavailability.

The biological activity of 2-(Piperidin-4-ylmethyl)aniline hydrochloride can be attributed to several mechanisms:

  • Anticancer Activity : Research indicates that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(Piperidin-4-ylmethyl)aniline hydrochloride have demonstrated enhanced apoptosis induction in tumor cells, outperforming standard chemotherapeutics like bleomycin in certain models .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in disease pathways. For example, piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment .
  • Antimicrobial Properties : Studies have highlighted the potential of piperidine derivatives to inhibit bacterial growth, including strains such as MRSA and E. coli, suggesting a role in antimicrobial therapy .

Table 1: Summary of Biological Activities

Activity TypeDetailsReference
AnticancerInduces apoptosis in FaDu hypopharyngeal tumor cells; better than bleomycin
Enzyme InhibitionInhibits AChE and BuChE; potential for Alzheimer’s treatment
AntimicrobialEffective against MRSA and E. coli; good biocompatibility
CNS PenetrationEnhanced pharmacokinetics for brain metastases treatment

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the side chain significantly influence the binding affinity and specificity toward biological targets. For instance, the introduction of various substituents on the piperidine ring can enhance or diminish the overall biological efficacy of the compound .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(Piperidin-4-ylmethyl)aniline hydrochloride, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
4-(Piperidin-4-ylmethyl)anilineAniline derivativeAntiviral activity against HIV
N-benzylpiperidinePiperidine derivativeAnticancer properties
1-BenzylpyrrolidinePyrrolidine derivativeMulti-targeted approach in Alzheimer’s treatment

Applications in Drug Development

Given its diverse biological activities, 2-(Piperidin-4-ylmethyl)aniline hydrochloride serves as a valuable scaffold in drug discovery. Its ability to modulate enzyme activity and interact with cellular pathways makes it a candidate for further development in therapeutic applications targeting cancer and neurodegenerative diseases.

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